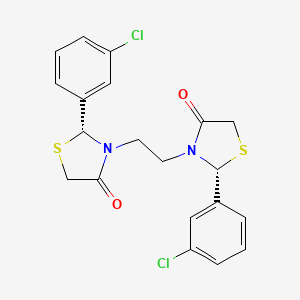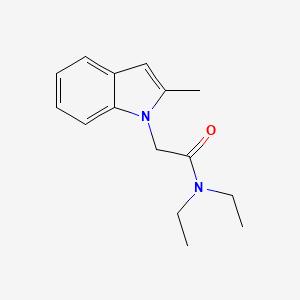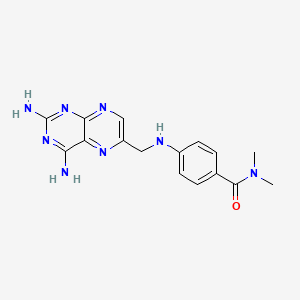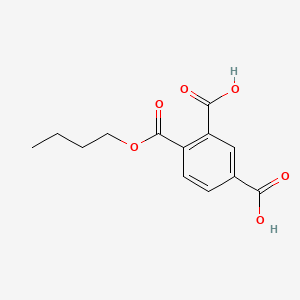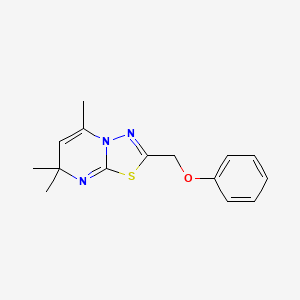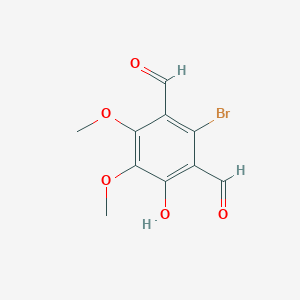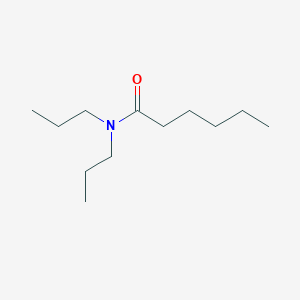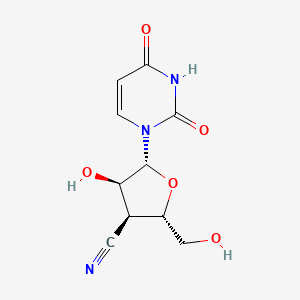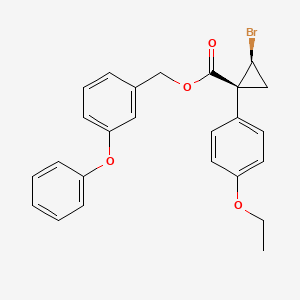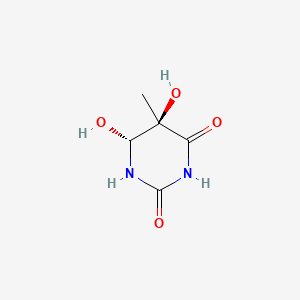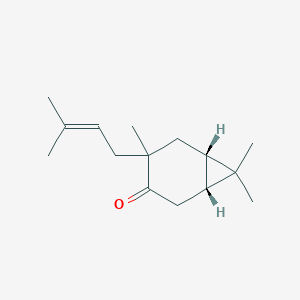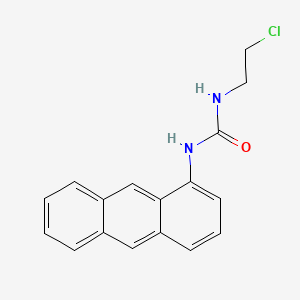
Urea, 1-(1-anthryl)-3-(2-chloroethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1-(1-anthryl)-3-(2-chloroethyl)- is a synthetic organic compound that features a urea backbone with an anthryl group and a chloroethyl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of urea, 1-(1-anthryl)-3-(2-chloroethyl)- typically involves the reaction of 1-anthrylamine with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods: On an industrial scale, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously extracted. This method ensures higher yields and purity of the final product.
Types of Reactions:
Oxidation: Urea, 1-(1-anthryl)-3-(2-chloroethyl)- can undergo oxidation reactions, particularly at the anthryl group, leading to the formation of anthraquinone derivatives.
Reduction: The compound can be reduced at the chloroethyl group to form ethyl derivatives.
Substitution: The chloroethyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Ethyl derivatives.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, urea, 1-(1-anthryl)-3-(2-chloroethyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to understand molecular recognition and binding processes.
Medicine: In medicine, urea, 1-(1-anthryl)-3-(2-chloroethyl)- is investigated for its potential therapeutic properties. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the field of oncology.
Industry: Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the anthryl group.
Mecanismo De Acción
The mechanism by which urea, 1-(1-anthryl)-3-(2-chloroethyl)- exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The anthryl group can intercalate with nucleic acids, affecting their function, while the chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to potential inhibition or modulation of their activity.
Comparación Con Compuestos Similares
- Urea, 1-(1-anthryl)-3-(2-bromoethyl)-
- Urea, 1-(1-anthryl)-3-(2-iodoethyl)-
- Urea, 1-(1-anthryl)-3-(2-fluoroethyl)-
Comparison: Compared to its analogs with different halogen substitutions, urea, 1-(1-anthryl)-3-(2-chloroethyl)- exhibits unique reactivity due to the presence of the chloroethyl group. This group provides a balance between reactivity and stability, making it suitable for various applications. The anthryl group also imparts specific photophysical properties that are valuable in research and industrial applications.
Propiedades
Número CAS |
102434-03-7 |
|---|---|
Fórmula molecular |
C17H15ClN2O |
Peso molecular |
298.8 g/mol |
Nombre IUPAC |
1-anthracen-1-yl-3-(2-chloroethyl)urea |
InChI |
InChI=1S/C17H15ClN2O/c18-8-9-19-17(21)20-16-7-3-6-14-10-12-4-1-2-5-13(12)11-15(14)16/h1-7,10-11H,8-9H2,(H2,19,20,21) |
Clave InChI |
CKZJPSNXOGOVIV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3NC(=O)NCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


